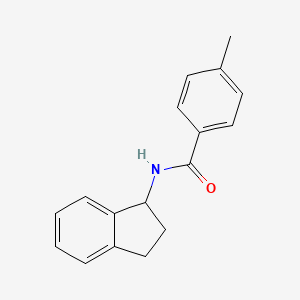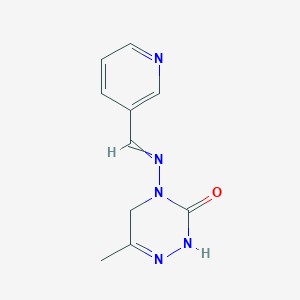
Pymetrozine
Vue d'ensemble
Description
Pymetrozine is a heterocyclic compound that features a triazine ring fused with a pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pymetrozine typically involves the condensation of 6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pymetrozine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pymetrozine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Pymetrozine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(pyridin-3-ylmethyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one: Lacks the methyl group at the 6-position.
6-methyl-4-(pyridin-2-ylmethyleneamino)-4,5-dihydro-1,2,4-triazin-3(2H)-one: Pyridine ring is attached at the 2-position instead of the 3-position.
Uniqueness
The presence of the methyl group at the 6-position and the specific attachment of the pyridine ring at the 3-position confer unique electronic and steric properties to Pymetrozine, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.
Propriétés
Numéro CAS |
154442-14-5 |
|---|---|
Formule moléculaire |
C10H11N5O |
Poids moléculaire |
217.23 g/mol |
Nom IUPAC |
6-methyl-4-(pyridin-3-ylmethylideneamino)-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H11N5O/c1-8-7-15(10(16)14-13-8)12-6-9-3-2-4-11-5-9/h2-6H,7H2,1H3,(H,14,16) |
Clé InChI |
QHMTXANCGGJZRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=O)N(C1)N=CC2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-5-hydroxy-, 1-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B8781474.png)
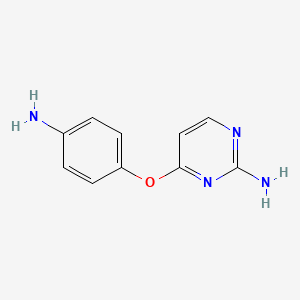
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8781486.png)
![Ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8781493.png)
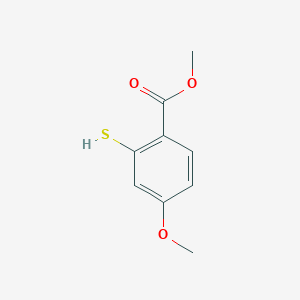
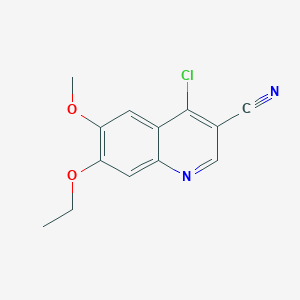
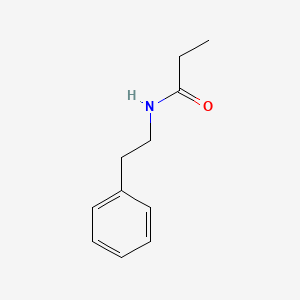
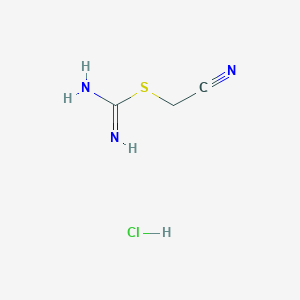
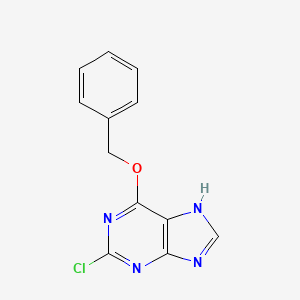
![Ethyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8781567.png)
